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Compound of Interest

Compound Name: SKF 38393 hydrobromide

Cat. No.: B1663678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting drug discrimination studies using SKF 38393 hydrobromide, a selective D1-like

dopamine receptor partial agonist. This document is intended to guide researchers in designing

and implementing robust in vivo assays to characterize the stimulus properties of novel

compounds acting on the dopamine D1 receptor system.

Introduction
SKF 38393 is a prototypical D1-like dopamine receptor agonist widely used as a training drug

in discrimination studies to investigate the in vivo effects of compounds targeting the D1

receptor.[1][2] Drug discrimination paradigms are powerful behavioral assays that allow for the

assessment of the subjective effects of drugs. In this procedure, animals are trained to

associate the interoceptive cues of a specific drug with a particular behavioral response to

receive a reward. The establishment of SKF 38393 as a discriminative stimulus allows for the

evaluation of other compounds to determine if they produce similar subjective effects

(substitution) or if they can block the effects of SKF 38393 (antagonism).[3] These studies are

crucial for understanding the structure-activity relationships of D1 receptor ligands and for the

development of novel therapeutics targeting conditions involving dopaminergic dysfunction,

such as Parkinson's disease, schizophrenia, and addiction.[4]
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Key Concepts and Principles
The discriminative stimulus effects of SKF 38393 are primarily mediated by the activation of

central D1 dopamine receptors.[1][3] This is evidenced by the fact that the stimulus is mimicked

by other D1 agonists and blocked by D1 antagonists.[3][5] Furthermore, D2 receptor agonists

do not substitute for SKF 38393, indicating the selectivity of the stimulus for the D1 receptor

subtype.[3] The behavioral effects of D1-like agonists may involve second messenger systems

other than the traditionally defined adenylyl cyclase stimulation.[6]

Experimental Protocols
Animals

Species: Rats (e.g., Sprague-Dawley, Wistar, Lister Hooded) are commonly used.[1][6][7]

Sex: Male rats are frequently used, although female rats have also been employed.[1][3][7]

Housing: Animals should be individually housed in a temperature- and humidity-controlled

environment with a 12-hour light/dark cycle. Food and water availability may be restricted to

maintain motivation for the food reinforcement.

Apparatus
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

The levers are retractable or positioned on either side of a central food cup.

The chamber is enclosed in a sound- and light-attenuating cubicle.

Control and data acquisition are managed by a computer interface.

Drug Preparation
SKF 38393 Hydrobromide: Dissolve in distilled water or 0.9% saline.[7][8] In some cases,

gentle warming may be necessary to fully dissolve the compound.[2]

Administration: Typically administered via intraperitoneal (i.p.) injection at a volume of 1

ml/kg.[1][7]
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Pre-session Interval: The time between drug administration and the start of the behavioral

session is a critical parameter and should be kept consistent.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acclimation & Habituation

Training Phase

Testing Phase

Data Analysis

Animal Acclimation
(Handling & Weighing)

Chamber Habituation
(Free access to reinforcer)

Lever Press Training
(Autoshaping/Manual Shaping)

Drug Discrimination Training
(SKF 38393 vs. Vehicle)

Attain Stability Criteria
(e.g., >80% correct lever)

Substitution Tests
(Novel Compounds)

Antagonism Tests
(Antagonist + SKF 38393)

Data Collection
(% Drug Lever Responding, Response Rate)

Statistical Analysis
(Dose-Response Curves, ED50)

Click to download full resolution via product page

Figure 1. Experimental workflow for SKF 38393 drug discrimination studies.
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Detailed Training Protocol
Lever Press Training:

Initially, animals are trained to press a lever for food reinforcement (e.g., 45 mg food

pellets) on a continuous reinforcement schedule, which is then progressed to a fixed-ratio

(FR) schedule (e.g., FR 30).[1][6]

Discrimination Training:

Animals are trained to discriminate between an injection of SKF 38393 and a vehicle (e.g.,

saline) injection.[1][6]

On days when SKF 38393 is administered, responses on one lever (the "drug lever") are

reinforced.

On days when the vehicle is administered, responses on the other lever (the "saline

lever") are reinforced.

The assignment of the drug lever is counterbalanced across animals.

Training sessions are typically conducted daily, with the drug and vehicle conditions

alternating.

The training dose of SKF 38393 is typically between 5.6 mg/kg and 10 mg/kg, i.p.[3][6]

Training continues until stable performance is achieved, which is defined by criteria such

as a high percentage of responses on the correct lever (e.g., >80% or >90%) and a stable

response rate. This may take a significant number of sessions.[1]

Testing Procedures
Substitution Tests:

Once discrimination performance is stable, test sessions are conducted to evaluate

whether other compounds substitute for the discriminative stimulus effects of SKF 38393.
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During test sessions, various doses of the test compound are administered instead of SKF

38393 or vehicle.

Responses on either lever are reinforced during test sessions to avoid extinction.[6]

A compound is considered to fully substitute for SKF 38393 if it produces a high

percentage of responses on the drug-appropriate lever (typically >80%).

Antagonism Tests:

To determine if a compound blocks the effects of SKF 38393, various doses of the

potential antagonist are administered prior to the administration of the training dose of

SKF 38393.

A shift to the right in the SKF 38393 dose-response curve or a significant reduction in

drug-lever responding at the training dose indicates antagonism.

Data Presentation
Quantitative Data from SKF 38393 Discrimination
Studies
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Paramete
r

Drug
Species/S
train

Dose
(mg/kg)

Route Effect
Referenc
e

Training

Dose
SKF 38393 Rat 8.0 i.p.

Establishe

d as a

discriminati

ve

stimulus.

[1]

SKF 38393

Rat

(Sprague-

Dawley)

5.6 i.p.

Establishe

d as a

discriminati

ve

stimulus.

[6]

SKF 38393 Rat 10.0 i.p.

Establishe

d as a

discriminati

ve

stimulus.

[3]

Dose-

Response
SKF 38393 Rat 2-16 i.p.

Dose-

related

increase in

drug lever

responding

.

[1]

Substitutio

n
SKF 75670

Rat

(Sprague-

Dawley)

- -

Full

substitution

for SKF

38393.

[6]

SKF 77434

Rat

(Sprague-

Dawley)

- -

Full

substitution

for SKF

38393.

[6]
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SKF 82958

Rat

(Sprague-

Dawley)

- -

Partial

substitution

(max 66%

drug-

appropriate

responding

).

[6]

SKF 82526 Rat
0.125 and

1.0
i.p.

No drug-

appropriate

responding

.

[1]

Quinpirole

Rat

(Sprague-

Dawley)

- -

Saline-

appropriate

responding

.

[6]

Cocaine

Rat

(Sprague-

Dawley)

- -

Saline-

appropriate

responding

.

[6]

ABT-431 Rat - -

Full

substitution

; more

potent than

SKF

38393.

[5]

Dinapsolin

e
Rat - -

Full

substitution

; more

potent than

SKF

38393.

[5]

Dihydrexidi

ne

Rat - - Full

substitution

; more

[5]
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potent than

SKF

38393.

Antagonis

m

SCH

23390
Rat - -

Blocked

the

discriminati

ve stimulus

effects of

SKF

38393.

[3][5]

(-)-

Sulpiride
Rabbit, Rat 25-50 -

Did not

prevent the

EEG

effects of

SKF

38393.

[9]
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Figure 2. Simplified signaling pathway of D1 receptor activation by SKF 38393.

Concluding Remarks
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Drug discrimination studies utilizing SKF 38393 as a training drug provide a reliable and

specific in vivo model for characterizing the D1-receptor-mediated subjective effects of novel

chemical entities. The protocols and data presented herein offer a foundational framework for

researchers to design and interpret their own studies. Careful attention to procedural details,

such as training criteria, drug preparation, and administration, is paramount for obtaining

reproducible and valid results. This methodology is invaluable for the preclinical assessment of

potential therapeutics for a range of neuropsychiatric and neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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